

Unveiling the Molecular Architecture of Acoforestinine: A Diterpenoid Alkaloid

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Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818175

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This technical guide provides a detailed overview of the chemical structure and properties of **Acoforestinine**, a complex diterpenoid alkaloid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of this natural compound.

Acoforestinine, isolated from the plant species *Aconitum handelianum*, is a member of the aconitane alkaloid family, known for their intricate structures and significant biological activities. [1] Its chemical identity has been established through various spectroscopic and analytical techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Acoforestinine** is presented in Table 1. This data is crucial for its identification, characterization, and potential application in research and development.

Property	Value	Reference
Molecular Formula	C35H51NO10	[1] [2] [3]
Molecular Weight	645.78 g/mol	[1] [3]
CAS Number	110011-77-3	[1] [2] [3]
IUPAC Name	8-Ethoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,13,14-triol 14-(4-methoxybenzoate)	[3]
Synonyms	8-O-Ethyllyunaconitine	[3]
Melting Point	99-101 °C	[3]
Purity	90%+	[3]
Appearance	Powder	[2] [3]
Canonical SMILES	<chem>CO[C@@H]1C23[C@@]4([H])--INVALID-LINK--(CN(CC)C2C([C@]5(OCC)[C@]6([H])[C@@]3([H])C--INVALID-LINK--(--INVALID-LINK--C5)[C@@H]6OC(C7=CC=C(OC)C=C7)=O)[C@@H]4OC)--INVALID-LINK--C1</chem>	[3]
InChI	InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3	[3]

InChI Key

YBCOIJNAMJAFSO-
UHFFFAOYSA-N

[3]

Structural Elucidation: A Complex Aconitane Core

The chemical structure of **Acoforestinine** is characterized by a highly substituted aconitane skeleton. This complex polycyclic framework is a defining feature of this class of alkaloids. The IUPAC name, 8-Ethoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,13,14-triol 14-(4-methoxybenzoate), precisely describes the arrangement of its functional groups.[3]

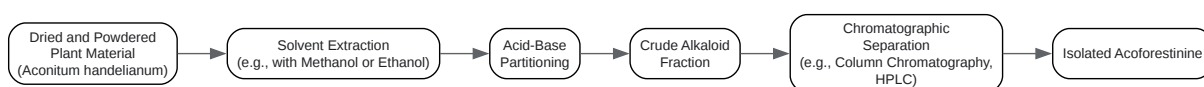
Key structural features include:

- An ethyl group attached to the nitrogen atom.
- Multiple methoxy and ethoxy groups distributed across the core structure.
- A methoxymethyl group.
- Several hydroxyl groups, contributing to its polarity.
- A 4-methoxybenzoate ester at position 14.

The stereochemistry of **Acoforestinine** is complex, with numerous chiral centers that are crucial for its biological activity. The provided SMILES and InChI strings encode this three-dimensional arrangement.

Experimental Protocols

While a comprehensive, step-by-step experimental protocol for the isolation and purification of **Acoforestinine** from *Aconitum handelianum* is not detailed in the readily available literature, the general methodology for the extraction of diterpenoid alkaloids from *Aconitum* species typically involves the following stages:



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Figure 1. Generalized workflow for the isolation of **Acoforestinine**.

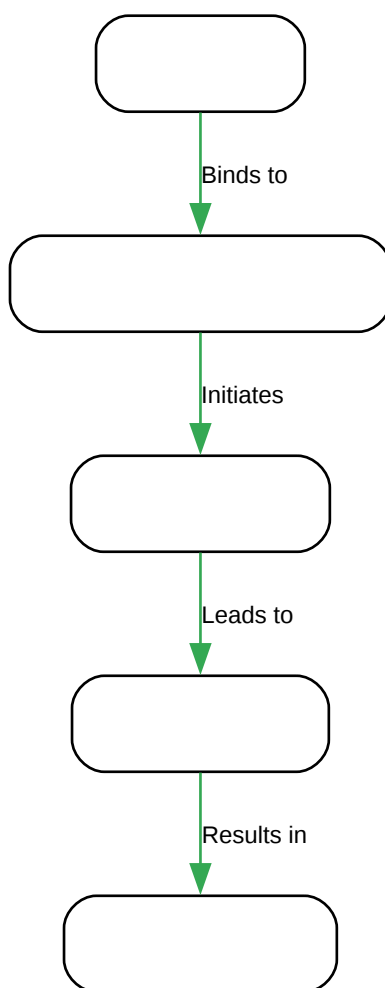
Structural elucidation would then be carried out using a combination of spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, ethers, and esters.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity and stereochemistry of the molecule.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways modulated by **Acoforestinine**. As a diterpenoid alkaloid from the Aconitum genus, it is plausible that its biological activities could be related to the modulation of ion channels, similar to other well-studied aconitine-type alkaloids. However, further research is required to elucidate its precise mechanism of action.

The following diagram illustrates a hypothetical logical relationship for future investigation into **Acoforestinine**'s biological effects.



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